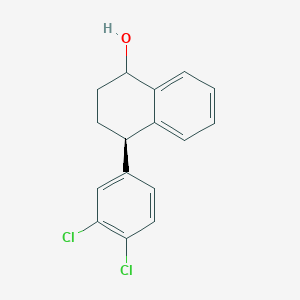![molecular formula C7H19N3 B14247576 N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine CAS No. 183375-71-5](/img/structure/B14247576.png)
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C7H19N3. It is a colorless to yellow liquid that is commonly used in various chemical reactions and industrial applications. This compound is known for its weak basicity and is often utilized as a ligand, reducing agent, catalyst, or crosslinking agent in polymer chemistry .
Métodos De Preparación
The synthesis of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Análisis De Reacciones Químicas
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Complexation: It acts as a ligand in coordination chemistry, forming complexes with metal ions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of coatings, resins, polyurethanes, and silicone rubbers
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and metal ions. As a ligand, it forms coordination complexes with metal ions, influencing their reactivity and stability. In biochemical applications, it may interact with enzymes, altering their activity and function .
Comparación Con Compuestos Similares
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine can be compared with similar compounds such as:
N,N-Dimethylethylenediamine: Similar in structure but lacks the additional methylamino group.
Diethylenetriamine: Contains an additional ethylene bridge, making it more flexible.
N-Methyl-N,N’-dimethylethylenediamine: Similar but with different substitution patterns on the nitrogen atoms
These comparisons highlight the unique structural features and reactivity of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
183375-71-5 |
|---|---|
Fórmula molecular |
C7H19N3 |
Peso molecular |
145.25 g/mol |
Nombre IUPAC |
N'-[2-(dimethylamino)ethyl]-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H19N3/c1-8-4-5-9-6-7-10(2)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
RZUKIEHNKSVAOA-UHFFFAOYSA-N |
SMILES canónico |
CNCCNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



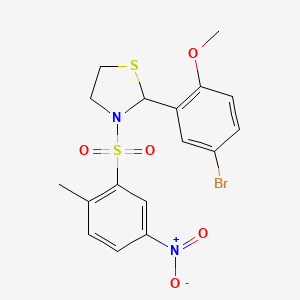
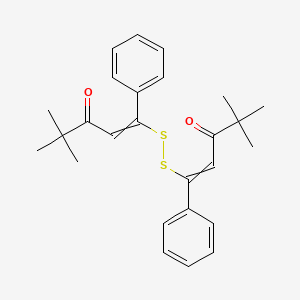

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
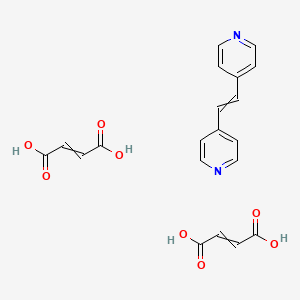
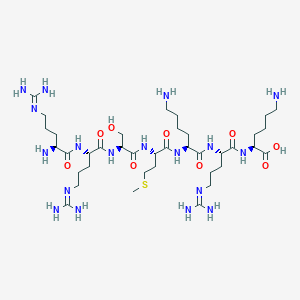
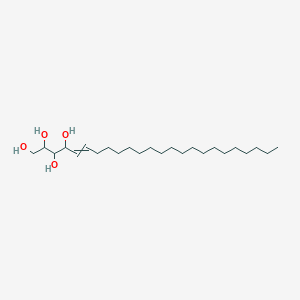
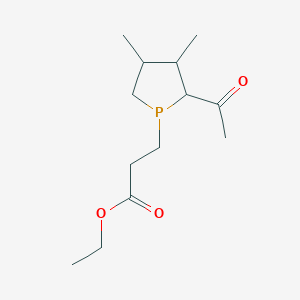
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
